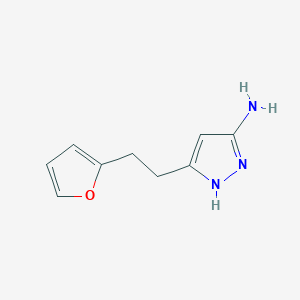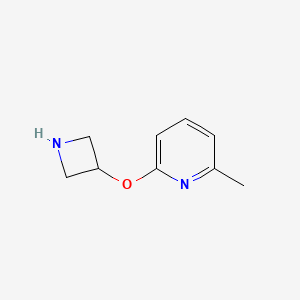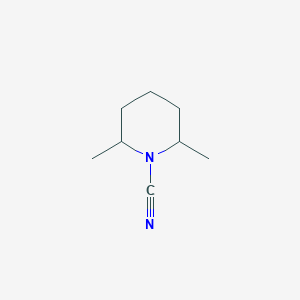![molecular formula C13H10O2 B15326327 6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a biphenyl structure substituted with a hydroxyl group at the 6-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the functionalization of biphenyl derivatives. One common method is the hydroxylation of 3-formylbiphenyl using suitable oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale hydroxylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 6-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-Hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: 6-Alkoxy-[1,1’-biphenyl]-3-carbaldehyde or 6-Acyl-[1,1’-biphenyl]-3-carbaldehyde.
Scientific Research Applications
6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide: Known for its potential as an EGFR tyrosine kinase inhibitor.
6-Hydroxy-[1,1’-biphenyl]-3-carbonitrile: Used in materials science and organic synthesis.
Uniqueness
6-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-hydroxy-3-phenylbenzaldehyde |
InChI |
InChI=1S/C13H10O2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-9,15H |
InChI Key |
XIMCLEAEWWYKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


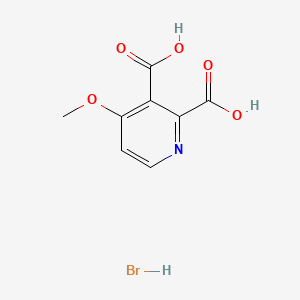
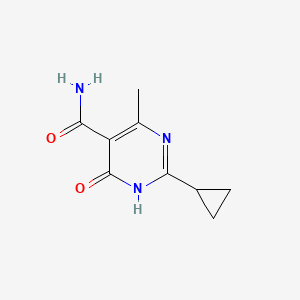
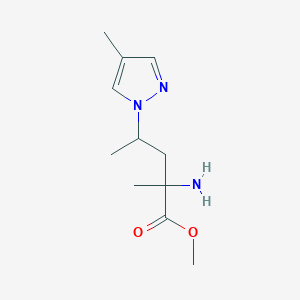
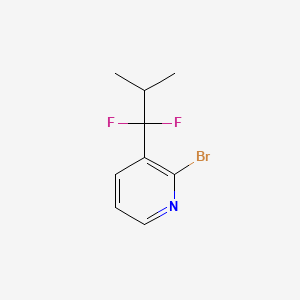
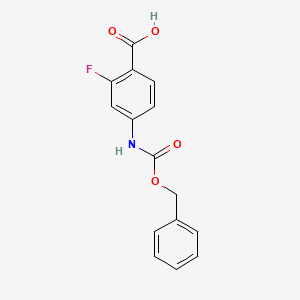
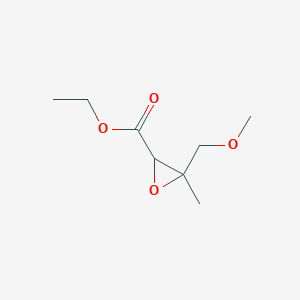
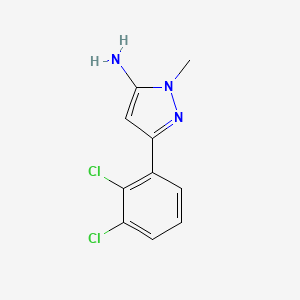
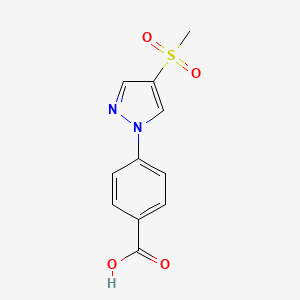
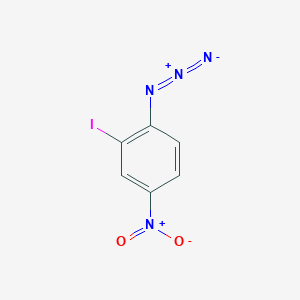
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
